molecular formula C8H7ClO2 B1610479 2-Chloro-1-(2-hydroxyphenyl)ethanone CAS No. 53074-73-0

2-Chloro-1-(2-hydroxyphenyl)ethanone

Cat. No. B1610479
CAS RN: 53074-73-0
M. Wt: 170.59 g/mol
InChI Key: DCNLTIGDTRBIJG-UHFFFAOYSA-N
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Description

“2-Chloro-1-(2-hydroxyphenyl)ethanone” is a chemical compound with the molecular formula C8H7ClO2 . It has an average mass of 170.593 Da and a monoisotopic mass of 170.013458 Da .


Synthesis Analysis

The synthesis of “2-Chloro-1-(2-hydroxyphenyl)ethanone” can be achieved by the reaction of tert-butyl hypochlorite on 3-hydroxyacetophenone in chloroform at 15°, in subdued light .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(2-hydroxyphenyl)ethanone” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . More detailed structural information can be obtained from 3D molecular models .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives for Antimicrobial Study : 2-Chloro-1-(2-hydroxyphenyl)ethanone is used in the synthesis of various compounds that exhibit antimicrobial activities. One such synthesis involved creating derivatives with chlorine as a substituent on the main nucleus, which displayed excellent antimicrobial properties (Sherekar, Padole, & Kakade, 2022).

  • Crystal Structure Analysis : The compound's crystal structure has been analyzed, offering insights into its physical and chemical properties. This was done through methods like X-ray diffraction and spectroscopy, revealing a unique structure stabilized by intramolecular hydrogen bonding (Majumdar, 2016).

Biomedical Applications

  • Development of Fluorescent Probes : 2-Chloro-1-(2-hydroxyphenyl)ethanone serves as a starting material in developing fluorescent probes. These probes are sensitive to specific biological entities like hydrogen sulfide (H2S) and can be used in cellular studies (Fang, Jiang, Sun, & Li, 2019).

  • Antimicrobial Compound Synthesis : It's involved in synthesizing various compounds tested for antimicrobial activity against bacteria like Bacillus subtillis and Escherichia coli. This is part of broader research efforts to discover new antimicrobial agents (Dave, Patel, Nimavat, Vyas, & Patel, 2013).

Chemical Synthesis and Analysis

  • Isoflavone and Heterocycle Synthesis : The compound is used in reactions leading to isoflavones and various heterocycles. These syntheses involve condensation reactions and have implications in developing new chemical entities for various applications (Moskvina, Shilin, & Khilya, 2015).

  • Coordination Compounds with Organic Ligands : Research has been conducted on synthesizing complex compounds of Fe(III) with ligands derived from 2-Chloro-1-(2-hydroxyphenyl)ethanone. These studies are vital for understanding the interaction between metal ions and organic ligands (Flondor, Roșca, Sibiescu, Vizitiu, Sutiman, Căilean, & Cretescu, 2009).

properties

IUPAC Name

2-chloro-1-(2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNLTIGDTRBIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496878
Record name 2-Chloro-1-(2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2-hydroxyphenyl)ethanone

CAS RN

53074-73-0
Record name 2-Chloro-1-(2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GB Gundlewad, BR Patil - universalprint.org
The Fries rearrangement of aromatic esters is usually performed in Lewis acid (AlCl3), In the present study the fries rearrangement is extended to phenylchloroacetate to obtain 2-chloro-…
Number of citations: 0 www.universalprint.org
B COCH2SCN - Springer
Number of citations: 0

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